![molecular formula C12H17Cl2N B2879241 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 1909312-86-2](/img/structure/B2879241.png)
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride
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Overview
Description
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C12H16ClN·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the development of antihistamines. It serves as a precursor for synthesizing various derivatives that exhibit anti-allergic properties. Notable applications include:
- Synthesis of Antihistamines : Derivatives such as clocinizine and chlorcyclizine are synthesized from this compound, contributing to treatments for allergic reactions.
- In Vivo Testing : Novel derivatives have been tested for their potency against allergic asthma, showing enhanced efficacy compared to established antihistamines like levocetirizine.
Antimicrobial Activity
Research indicates that compounds derived from 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride exhibit antimicrobial properties:
- Antileishmanial and Antimalarial Activities : Derivatives containing the pyrazole moiety, synthesized from this compound, have shown effectiveness against leishmaniasis and malaria.
- Mechanism of Action : These compounds interact with specific biological targets, modulating enzymatic activities crucial for pathogen survival.
Biological Studies
The compound has been investigated for its potential biological activities beyond antihistamine effects:
- Receptor Interaction Studies : It has been studied for its ability to bind to various receptors, including histamine receptors, suggesting potential applications in treating neurological disorders .
- Pharmacological Profiling : The biological activity is largely attributed to its structural features, allowing it to influence multiple pathways involved in allergic responses and other physiological processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine
- 2-[(3-Chlorophenyl)methyl]pyrrolidine
- 2-[(3-Chlorophenyl)methyl]-2-ethylpyrrolidine
Uniqueness
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is unique due to the presence of both the chlorophenyl and methyl groups on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Biological Activity
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound characterized by its unique pyrrolidine structure, which includes a 3-chlorophenyl group and a methyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anticonvulsant research.
- Molecular Formula : C12H17ClN
- CAS Number : 1909312-86-2
- Structure : The compound features a five-membered pyrrolidine ring containing one nitrogen atom, contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including:
- Anticonvulsant Activity : The compound has been studied for its potential as an anticonvulsant agent. It may act on serotonin receptors (5-HT1A and 5-HT7) which are implicated in seizure control .
Anticonvulsant Properties
Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In a study evaluating various pyrrolidine derivatives, several compounds showed efficacy in seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Notably, doses around 30 mg/kg were effective in reducing seizure activity .
Binding Affinities
The binding affinities of this compound towards serotonin receptors have been quantitatively assessed. The results indicated that modifications to the structure could enhance receptor affinity, suggesting pathways for developing more potent derivatives .
Study 1: Anticonvulsant Evaluation
In a controlled study involving mice, various derivatives were administered to evaluate their anticonvulsant effects. The most promising candidates exhibited significant activity at doses ranging from 30 mg/kg to 100 mg/kg in the MES model. The findings suggested that structural modifications could lead to enhanced pharmacological profiles .
Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of compounds structurally related to this compound. It was found that these compounds could modulate neurotransmitter systems involved in mood regulation and anxiety, indicating potential applications in treating mood disorders .
Data Table: Biological Activity Summary
Activity | Model | Dose (mg/kg) | Efficacy |
---|---|---|---|
Anticonvulsant | Maximal Electroshock | 30 - 100 | Significant reduction |
Serotonin Receptor Binding | In vitro assays | - | High affinity observed |
Neuropharmacological Effects | Behavioral assays | - | Mood modulation |
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHJQYGZAJRONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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